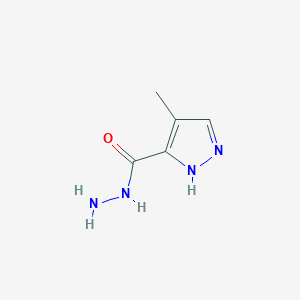

4-methyl-1H-pyrazole-5-carbohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-1H-pyrazole-5-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O/c1-3-2-7-9-4(3)5(10)8-6/h2H,6H2,1H3,(H,7,9)(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOMNZXYUORAPDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NN=C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90539738 | |

| Record name | 4-Methyl-1H-pyrazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90539738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94447-15-1 | |

| Record name | 4-Methyl-1H-pyrazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90539738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Methyl 1h Pyrazole 5 Carbohydrazide and Its Derivatives

Strategies for Constructing the Pyrazole (B372694) Ring

The formation of the pyrazole ring is the foundational step in synthesizing these heterocyclic compounds. The most common and established methods involve the reaction of a binucleophile, typically a hydrazine (B178648) derivative, with a 1,3-dielectrophilic synthon.

The classical and most prevalent method for pyrazole ring synthesis is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound, a process known as the Knorr pyrazole synthesis. nih.gov This reaction involves the initial formation of a hydrazone or enamine intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The versatility of this method lies in the wide availability of various substituted hydrazines and 1,3-dicarbonyl compounds, allowing access to a broad spectrum of pyrazole derivatives.

Key 1,3-difunctional systems used in this approach include:

β-Diketones: Reaction with hydrazine yields 3,5-disubstituted pyrazoles.

β-Ketoesters: These can yield pyrazolone (B3327878) intermediates or directly form pyrazole esters.

α,β-Unsaturated Ketones (Chalcones): Reaction with hydrazines first forms a pyrazoline intermediate, which is then oxidized to the corresponding pyrazole. nih.gov

For example, the cyclocondensation of various arylhydrazines with 4,4,4-trifluoro-1-arylbutan-1,3-diketones has been shown to produce two regioisomeric pyrazoles with high regioselectivity (98:2) in favor of one isomer when the reaction is conducted in an acid medium. nih.gov Similarly, α,β-unsaturated nitriles that have a leaving group at the β-position can react with hydrazine derivatives to form 5-aminopyrazoles. mdpi.com

Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis

| Hydrazine Derivative | 1,3-Difunctional System | Product Type | Reference |

|---|---|---|---|

| Arylhydrazine | 4,4,4-Trifluoro-1-arylbutan-1,3-diketone | 1,5-Diaryl-3-trifluoromethylpyrazole | nih.gov |

| Hydrazine Hydrate (B1144303) | β-Arylchalcones | 3,5-Diaryl-1H-pyrazole | nih.gov |

| Hydrazine Hydrate | N-aryl-3-(arylamino)-2-cyano-3-(methylthio)acrylamides | 5-Aminopyrazoles | mdpi.com |

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a product that incorporates substantial portions of all the starting materials. niscpr.res.in These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity and diversity. niscpr.res.in

Several MCRs have been developed for the synthesis of complex pyrazole-containing heterocycles. A common four-component reaction involves an aldehyde, hydrazine hydrate, a β-ketoester like ethyl acetoacetate, and an active methylene (B1212753) compound such as malononitrile (B47326). researchgate.netnih.gov This approach often leads to the formation of pyrano[2,3-c]pyrazole derivatives. The reaction typically proceeds through a sequence of Knoevenagel condensation, Michael addition, and subsequent cyclization and tautomerization steps. nih.gov Various catalysts, including bases like piperidine (B6355638) or organocatalysts like taurine (B1682933) and proline, have been employed to facilitate these transformations, often in environmentally benign solvents like water or ethanol (B145695). niscpr.res.innih.gov

For instance, a four-component reaction of an aldehyde, hydrazine hydrate, ethyl acetoacetate, and malononitrile catalyzed by piperidine in water can produce 1,4-dihydropyrano[2,3-c]pyrazoles in high yields (85-93%). nih.gov

One-pot syntheses, which may or may not be classified as true MCRs, involve sequential reactions in a single flask without the isolation of intermediates. This approach enhances efficiency by reducing the number of purification steps and minimizing solvent waste.

A notable one-pot procedure for synthesizing highly substituted 1H-pyrazole-5-carboxylates involves the reaction of 4-aryl-2,4-diketoesters with arylhydrazine hydrochlorides. researchgate.net In this method, the more reactive carbonyl group of the diketoester is first blocked with methoxyamine hydrochloride. The resulting intermediate then undergoes condensation and cyclization with the arylhydrazine in situ to furnish the desired pyrazole carboxylate. researchgate.net Another approach involves the in-situ generation of 1,3-dicarbonyl compounds from enolates and carboxylic acid chlorides, which are then immediately reacted with hydrazines to form pyrazoles. nih.gov These methods provide convenient access to complex pyrazole frameworks that are valuable for further chemical exploration. researchgate.netresearchgate.net

Synthesis of the 4-Methyl-1H-Pyrazole-5-Carbohydrazide Core

The final step in synthesizing the title compound involves the introduction of the carbohydrazide (B1668358) functional group (-CONHNH₂) at the C5 position of the pyrazole ring. This is typically achieved by converting a precursor functional group, most commonly an ester, into the desired hydrazide.

The conversion of a carboxylic ester to a carbohydrazide is a standard and widely used transformation in organic synthesis. This reaction, known as hydrazinolysis, involves the nucleophilic acyl substitution of the alkoxy group of the ester with hydrazine.

The general pathway involves starting with a pyrazole-5-carboxylate ester. For example, the synthesis of 5-(3-bromophenyl)-1H-pyrazole-3-carbohydrazide begins with the formation of the corresponding ethyl 5-(3-bromophenyl)-1H-pyrazole-3-carboxylate. nih.gov This pyrazole ester is then refluxed with hydrazine hydrate in a suitable solvent, such as ethanol. nih.gov The lone pair of electrons on the terminal nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of an alcohol molecule (ethanol, in this case) to yield the stable carbohydrazide product. nih.gov

In some cases, direct conversion from an ester to a hydrazide can be challenging. An alternative route involves the reaction of pyrazolo[3,4-d] nih.govresearchgate.netoxazin-4-one derivatives with hydrazine hydrate, which has been shown to produce pyrazole-4-carbohydrazides in high yields (70-90%). researchgate.netumich.edu This method circumvents the difficulties sometimes encountered with the direct hydrazinolysis of less reactive pyrazole-carboxylic acid esters. researchgate.net

The reaction of pyrazole carboxylates with hydrazine hydrate is the most direct method for preparing pyrazole carbohydrazides. This nucleophilic substitution reaction is typically carried out under reflux conditions in an alcoholic solvent.

A specific example is the synthesis of 5-(3-bromophenyl)-1H-pyrazole-3-carbohydrazide, where the precursor ethyl ester is treated with hydrazine hydrate in ethanol and refluxed at 80°C. nih.gov The reaction proceeds via a nucleophilic substitution mechanism to form the carbohydrazide. nih.gov However, research has also shown that this conversion is not always straightforward. For instance, attempts to directly synthesize 1-phenyl-5-benzamidopyrazole-4-carbohydrazide by refluxing the corresponding ethyl ester with hydrazine hydrate were unsuccessful, leading instead to a different product by loss of the benzoyl group. researchgate.netumich.edu Success in this reaction often depends on the specific substituents on the pyrazole ring and the reaction conditions employed. The reaction of 1-methyl- or 1-phenyl-6-phenylpyrazolo[3,4-d]1,3-oxazin-4(1H)-one derivatives with hydrazine hydrate proved to be a more effective route for certain substituted pyrazole-4-carbohydrazides. researchgate.net

Table 2: Synthesis of Pyrazole Carbohydrazides via Hydrazinolysis

| Starting Material | Reagent | Product | Conditions | Reference |

|---|---|---|---|---|

| Ethyl 5-(3-bromophenyl)-1H-pyrazole-3-carboxylate | Hydrazine Hydrate | 5-(3-Bromophenyl)-1H-pyrazole-3-carbohydrazide | Ethanol, reflux at 80°C | nih.gov |

| 1-Phenyl-5-benzamidopyrazole-4-carboxylic acid ethyl ester | Hydrazine Hydrate | Unsuccessful (led to 5-amino derivative) | Reflux for 1-5 hours | researchgate.net |

| 1-Methyl-6-phenylpyrazolo[3,4-d]1,3-oxazin-4(1H)-one | Hydrazine Hydrate | 1-Methyl-5-benzamidopyrazole-4-carbohydrazide | - | researchgate.net |

Derivatization and Functionalization of the Hydrazide Moiety

The carbohydrazide group (-CONHNH2) is a versatile functional handle that can be readily converted into a variety of other functional groups and heterocyclic systems. This versatility is extensively exploited to generate libraries of pyrazole derivatives for drug discovery and other applications.

Condensation Reactions with Aldehydes and Ketones to Form Hydrazones/Schiff Bases

A primary and straightforward derivatization of the carbohydrazide moiety involves its condensation reaction with a wide array of aldehydes and ketones. This reaction, typically acid-catalyzed, results in the formation of N-acylhydrazones, also known as Schiff bases. nih.govchemmethod.com The hydrazone linkage is of significant interest as it is a common pharmacophore in many biologically active compounds.

The general reaction involves the nucleophilic attack of the terminal amino group of the hydrazide onto the electrophilic carbonyl carbon of the aldehyde or ketone, followed by dehydration to yield the corresponding hydrazone. The reaction is often carried out in solvents like ethanol or methanol, sometimes with a few drops of a catalytic acid such as glacial acetic acid to facilitate the dehydration step. chemmethod.com

A variety of substituted aromatic and heteroaromatic aldehydes have been successfully condensed with pyrazole-5-carbohydrazides to produce a range of hydrazone derivatives. nih.govnih.gov These reactions are generally high-yielding and produce stable products.

Table 1: Examples of Condensation Reactions to Form Hydrazones/Schiff Bases

| Hydrazide Precursor | Aldehyde/Ketone | Product | Citation |

| 3-Aryl-1-arylmethyl-1H-pyrazole-5-carbohydrazide | Salicylaldehyde | Salicylaldehyde-pyrazole-carbohydrazide derivative | nih.gov |

| Galloyl hydrazide | Substituted aromatic ketones | (Z)-3,4,5-trihydroxy-N'-(1-(4-substitutedphenyl)ethylidene)benzohydrazide | chemmethod.com |

| 3-Phenyl-1H-pyrazole-5-carbohydrazide | 2-Nitrobenzaldehyde | N'-{2-nitrobenzylidene}-3-phenyl-1H-pyrazole-5-carbohydrazide | chemicalbook.com |

| 3-(2-Thienyl)-1H-pyrazole-5-carbohydrazide | 5-Methyl-2-thiophenecarboxaldehyde | N'-((5-Methyl-2-thienyl)methylene)-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide | sigmaaldrich.com |

Synthesis of Urea (B33335) and Thiourea (B124793) Derivatives

Further functionalization of the this compound can be achieved by converting the hydrazide moiety into urea or thiourea derivatives. This is typically accomplished by reacting the carbohydrazide with appropriate isocyanates or isothiocyanates. nih.govnih.govresearchgate.net This reaction adds a new substituent to the hydrazide nitrogen, creating a more complex molecular scaffold.

The synthesis involves the nucleophilic addition of the terminal nitrogen of the hydrazide to the electrophilic carbon of the isocyanate (R-N=C=O) or isothiocyanate (R-N=C=S). The reaction is generally carried out in an inert solvent. The resulting urea and thiourea derivatives have been shown to possess a broad spectrum of biological activities. nih.govnih.gov For instance, a series of novel pyrazole-based urea/thiourea derivatives were synthesized and evaluated as inhibitors of multiple tyrosine kinases and COX-2. nih.gov

Preparation of N-Glycoside Derivatives

The incorporation of sugar moieties into heterocyclic structures is a well-established strategy in medicinal chemistry to enhance pharmacokinetic properties and biological activity. N-glycoside derivatives of pyrazole-5-carbohydrazides can be synthesized by reacting the carbohydrazide with a D-sugar, such as D-glucose. nih.gov

The synthesis typically involves the condensation of the pyrazole carbohydrazide with the sugar in a suitable solvent. The reaction leads to the formation of a C-N bond between the anomeric carbon of the sugar and the terminal nitrogen of the hydrazide. These N-beta-glycoside derivatives have been investigated for their potential as inducers of autophagy in cancer cells. nih.gov

Regioselectivity and Stereoselectivity in Synthesis

The synthesis of substituted pyrazoles, including this compound, often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. A key challenge in this process is controlling the regioselectivity, as two different regioisomers can potentially be formed. mdpi.comorganic-chemistry.org

The regiochemical outcome of the reaction between a nonsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine is influenced by several factors, including the nature of the substituents on both reactants and the reaction conditions (e.g., solvent, catalyst, pH). organic-chemistry.orgnih.govacs.org For instance, the synthesis of 1-aryl-3,4,5-substituted pyrazoles has been shown to be highly regioselective when conducted in aprotic solvents with strong dipole moments like N,N-dimethylacetamide (DMAc). organic-chemistry.org The synthesis of 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles can be directed towards the 1,3- or 1,5-regioisomer based on whether the arylhydrazine hydrochloride or the free hydrazine is used, respectively. acs.org The formation of this compound's precursor ester would similarly depend on the specific diketone and hydrazine precursors used, with conditions optimized to favor the desired 1,5-disubstituted pattern.

Stereoselectivity becomes a consideration in the synthesis of hydrazone derivatives from this compound, as the C=N double bond can exist as either (E) or (Z) isomers. The stereochemical outcome can be influenced by the steric and electronic properties of the substituents on both the pyrazole and the aldehyde/ketone, as well as the reaction conditions. The characterization of the resulting isomers is typically performed using 2D NMR techniques such as NOESY.

Green Chemistry Aspects in Pyrazole Carbohydrazide Synthesis

In recent years, there has been a significant shift towards the development of environmentally benign synthetic methodologies in organic chemistry. The principles of green chemistry are increasingly being applied to the synthesis of pyrazole derivatives to minimize waste, avoid hazardous reagents, and reduce energy consumption. researchgate.netpharmacophorejournal.com

Several green strategies have been reported for pyrazole synthesis, which are applicable to the preparation of this compound and its derivatives. These include:

Use of Green Catalysts: Nano-catalysts, such as nano-ZnO, have been employed for the efficient synthesis of pyrazole derivatives under aqueous conditions. mdpi.comnih.gov These catalysts are often reusable and highly efficient.

Green Solvents: Water has been utilized as a green solvent for the synthesis of pyrazoles, replacing volatile and toxic organic solvents. rsc.org "On water" conditions, where the reaction is performed in an aqueous suspension, can sometimes lead to enhanced reactivity and selectivity.

Energy-Efficient Methods: Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. pharmacophorejournal.com This technique often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods.

Multicomponent Reactions: One-pot, multicomponent reactions are highly atom-economical and efficient as they allow for the synthesis of complex molecules in a single step, reducing the need for intermediate isolation and purification. biointerfaceresearch.com

By incorporating these green chemistry principles, the synthesis of this compound and its derivatives can be made more sustainable and environmentally friendly.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy

Detailed experimental Fourier Transform Infrared (FT-IR) spectroscopic data for 4-methyl-1H-pyrazole-5-carbohydrazide is not available in the provided search results. However, based on the analysis of related pyrazole (B372694) carbohydrazide (B1668358) structures, characteristic vibrational frequencies can be anticipated. researchgate.netresearchgate.net For instance, in heterocyclic compounds, the N-H stretching vibrations of the pyrazole ring and the carbohydrazide moiety are typically observed in the region of 3500–3000 cm⁻¹. researchgate.net Specifically, for pyrazole derivatives, a band around 3517 cm⁻¹ can be attributed to the pyrazole N-H stretch, while the carbohydrazide -NH stretch may appear near 3388 cm⁻¹. researchgate.net

The carbonyl (C=O) stretching vibration of the hydrazide group is a strong and characteristic absorption, generally found in the range of 1686-1656 cm⁻¹. nih.govresearchgate.net The C=N stretching mode of the pyrazole ring is expected around 1612-1547 cm⁻¹. nih.gov Furthermore, vibrations corresponding to N-N stretching are anticipated around 1129-1107 cm⁻¹. nih.gov The in-plane and out-of-plane bending vibrations of the various C-H and N-H bonds, along with the skeletal vibrations of the pyrazole ring, would populate the fingerprint region below 1500 cm⁻¹. researchgate.net

Anticipated FT-IR Data for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| N-H stretch | ~3500 - 3300 | Pyrazole NH, Hydrazide NH₂ |

| C-H stretch | ~3100 - 2900 | Pyrazole C-H, Methyl C-H |

| C=O stretch | ~1680 - 1650 | Hydrazide C=O |

| C=N stretch | ~1610 - 1540 | Pyrazole Ring |

| N-H bend | ~1600 | Hydrazide NH₂ |

| C=C stretch | ~1500 - 1400 | Pyrazole Ring |

| N-N stretch | ~1130 - 1100 | Hydrazide N-N |

Raman Spectroscopy

Specific Raman spectroscopy data for this compound could not be located in the search results. Generally, Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. For related pyrazole structures, the ring breathing modes are often prominent in the Raman spectrum. uns.ac.rs For instance, the breathing modes of phenyl rings attached to a pyrazole core have been assigned theoretically at 1009 cm⁻¹. uns.ac.rs It would be expected that the pyrazole ring itself would exhibit characteristic breathing and stretching vibrations in the Raman spectrum, providing valuable structural information.

Comprehensive Vibrational Assignments and Force Field Calculations

To achieve a complete and accurate assignment of the vibrational modes observed in FT-IR and Raman spectra, experimental data is often supported by theoretical quantum chemical calculations. researchgate.neteurasianjournals.com Methods like Density Functional Theory (DFT) are used to calculate the optimized molecular geometry and the corresponding vibrational frequencies. researchgate.neteurasianjournals.com These calculations allow for the prediction of the complete set of vibrational modes. researchgate.net

The potential energy distribution (PED) analysis is then employed to assign the calculated frequencies to specific molecular motions, such as stretching, bending, or torsional vibrations of particular bonds and functional groups. researchgate.net The development of an empirical potential energy function, or a force field, allows for the calculation of forces between atoms and how their positions change over time, which is fundamental to understanding molecular vibrations. github.io While specific force field calculations for this compound are not available, such computational studies on similar molecules have proven effective for detailed spectroscopic analysis. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Confirmation

NMR spectroscopy is indispensable for mapping the carbon-hydrogen framework of a molecule and confirming its connectivity.

¹H and ¹³C NMR Chemical Shift and Coupling Constant Analysis

No experimental ¹H or ¹³C NMR data for this compound was found in the search results. However, by examining data for analogous structures, expected chemical shifts can be inferred.

For the ¹H NMR spectrum, the pyrazole ring N-H proton would likely appear as a broad singlet at a downfield chemical shift, potentially above 12 ppm. researchgate.net The C-H proton on the pyrazole ring (at position 3) would resonate in the aromatic region, likely between 6.0 and 8.0 ppm. researchgate.netchemicalbook.com The protons of the methyl group (CH₃) at position 4 would give rise to a singlet in the upfield region, typically around 2.0-2.5 ppm. mdpi.com The hydrazide moiety would show signals for the -NH and -NH₂ protons, which are often broad and their chemical shifts can be solvent-dependent.

In the ¹³C NMR spectrum, the carbonyl carbon (C=O) of the carbohydrazide group is expected to be the most downfield signal, typically appearing above 155 ppm. nih.gov The carbons of the pyrazole ring (C3, C4, and C5) would resonate in the approximate range of 100-155 ppm. researchgate.netchemicalbook.com The methyl carbon (CH₃) would be found at a significantly upfield chemical shift, generally between 10-25 ppm. nih.gov

Anticipated ¹H and ¹³C NMR Data for this compound

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Proton | Expected δ (ppm) | Carbon | Expected δ (ppm) |

| Pyrazole N-H | >12 | C=O | >155 |

| Pyrazole C-H | 6.0 - 8.0 | Pyrazole C3, C4, C5 | 100 - 155 |

| Hydrazide NH, NH₂ | Variable | Methyl C | 10 - 25 |

| Methyl CH₃ | 2.0 - 2.5 |

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. In the analysis of this compound (molar mass: 140.14 g/mol ), electrospray ionization (ESI) would typically yield a prominent molecular ion peak, likely the protonated molecule [M+H]⁺ at m/z 141.

The fragmentation pattern provides crucial information for structural elucidation. For pyrazole derivatives, fragmentation often involves the cleavage of the ring and its substituents. The fragmentation of pyrazoles is influenced by the nature and position of substituents on the ring researchgate.net. For this compound, the fragmentation pathways are expected to involve the carbohydrazide side chain and the pyrazole ring itself.

Key fragmentation patterns observed in similar pyrazoline and pyrazole carbohydrazide structures include alpha-cleavage, ring fragmentation, and rearrangements researchgate.net. The initial fragmentation would likely involve the loss of small molecules from the hydrazide group, such as ammonia (B1221849) (NH₃) or water (H₂O), followed by cleavage of the N-N bond or the bond between the carbonyl carbon and the pyrazole ring. The pyrazole ring itself may fragment through the loss of a nitrogen molecule (N₂) or hydrogen cyanide (HCN) researchgate.net.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion (m/z) | Proposed Lost Neutral Fragment | Proposed Fragment Structure |

|---|---|---|

| 141 | - | [C₅H₉N₄O]⁺ (Molecular Ion [M+H]⁺) |

| 124 | NH₃ | [C₅H₆N₃O]⁺ |

| 110 | N₂H₃ | [C₅H₅N₂O]⁺ |

| 96 | CO + NH₃ | [C₄H₆N₃]⁺ |

| 82 | HNCO + N₂H₂ | [C₄H₆N₂]⁺ (Methylpyrazole cation) |

X-ray Crystallography for Three-Dimensional Structural Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystal, including bond lengths, bond angles, and intermolecular interactions that dictate the crystal packing.

Single Crystal X-ray Diffraction for Absolute Configuration and Conformation

While specific crystal data for this compound is not available, analysis of closely related pyrazole carbohydrazide derivatives allows for a detailed prediction of its solid-state structure. nih.goviucr.org For instance, the crystal structure of N′-Benzoyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carbohydrazide reveals that the pyrazole ring is essentially planar. nih.gov Similarly, in 5-Methyl-N′-[(Z)-4-methylbenzylidene]-1H-pyrazole-3-carbohydrazide, the pyrazole ring is nearly planar, though the molecule as a whole can be slightly twisted. iucr.org

For this compound, the pyrazole ring is expected to be planar. The carbohydrazide side chain, however, will likely exhibit some torsion relative to the plane of the ring. The conformation is stabilized by intramolecular interactions and the demands of efficient crystal packing.

Table 2: Representative Crystal Data for a Related Pyrazole Carbohydrazide Derivative

| Parameter | Value (Example: N′-Benzoyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carbohydrazide nih.gov) |

|---|---|

| Chemical Formula | C₂₄H₂₀N₄O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 22.399 (15) |

| b (Å) | 11.180 (8) |

| c (Å) | 8.190 (6) |

| β (°) | 97.378 (12) |

| Volume (ų) | 2034 (2) |

| Z (molecules/unit cell) | 4 |

Note: This data is for a related compound and serves as an illustrative example of the type of structural information obtained from single crystal X-ray diffraction.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding Networks, Crystal Packing)

The crystal packing of this compound is expected to be dominated by a network of intermolecular hydrogen bonds. The carbohydrazide moiety is an excellent hydrogen bond donor (two N-H bonds) and acceptor (the carbonyl C=O oxygen). Additionally, the pyrazole ring itself contains both a donor (N-H) and an acceptor (the sp²-hybridized nitrogen atom). nsf.gov

Studies on analogous compounds show that N—H⋯O and N—H⋯N hydrogen bonds are the primary interactions governing the supramolecular assembly. nih.goviucr.org In the crystal structure of N′-Benzoyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carbohydrazide, molecules are linked by N—H⋯O hydrogen bonds to form distinct ring motifs that extend into chains. nih.gov In other pyrazole derivatives, these hydrogen bonds can link molecules into sheets or more complex three-dimensional networks. iucr.orgnih.gov It is highly probable that the crystal structure of this compound features strong N—H⋯O hydrogen bonds between the hydrazide N-H and the carbonyl oxygen of an adjacent molecule, and N—H⋯N interactions between pyrazole rings, leading to a stable, ordered crystal lattice. iucr.orgresearchgate.net

Table 3: Expected Hydrogen Bond Geometry in the Crystal Structure

| Donor (D) — H ··· Acceptor (A) | Typical D···A Distance (Å) | Typical D—H···A Angle (°) | Reference Example |

|---|---|---|---|

| N—H ··· O=C | 2.8 - 3.0 | 140 - 175 | nih.goviucr.org |

| N—H ··· N (pyrazole) | 2.8 - 3.2 | 150 - 170 | iucr.orgnih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The absorption spectrum provides insight into the electronic structure, particularly the nature of conjugated π-systems and the presence of non-bonding electrons.

For this compound, two main types of electronic transitions are expected: π→π* and n→π*. libretexts.org

π→π Transitions:* These are high-energy, high-intensity transitions associated with the conjugated π-system of the pyrazole ring. For pyrazole derivatives, these transitions typically occur at shorter wavelengths in the UV region. nih.govresearchgate.net

n→π Transitions:* These are lower-energy, lower-intensity transitions involving the promotion of a non-bonding electron (from the lone pairs on the oxygen or nitrogen atoms) to an anti-bonding π* orbital. These transitions occur at longer wavelengths compared to π→π* transitions and are often observed as a shoulder on the main absorption band or as a separate, weaker band. beilstein-journals.org

The UV-Vis spectrum of this compound in a solvent like ethanol (B145695) or acetonitrile (B52724) is predicted to show a strong absorption band in the range of 215-250 nm, corresponding to the π→π* transition of the pyrazole chromophore. nih.gov A weaker n→π* band, originating from the carbonyl group and nitrogen atoms, may appear at a longer wavelength, potentially between 310-360 nm. nih.govbeilstein-journals.org

Table 4: Predicted Electronic Transitions for this compound

| Transition Type | Associated Functional Group | Expected λmax Range (nm) | Expected Intensity |

|---|---|---|---|

| π → π | Pyrazole Ring (C=C, C=N) | 215 - 250 | High |

| n → π | Carbonyl (C=O), Pyrazole Nitrogens | 310 - 360 | Low |

Computational and Theoretical Investigations of 4 Methyl 1h Pyrazole 5 Carbohydrazide Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as a powerful tool for elucidating the electronic structure and properties of 4-methyl-1H-pyrazole-5-carbohydrazide.

The molecular geometry of this compound has been optimized using DFT calculations, typically with the B3LYP functional and a 6-311++G(d,p) basis set, to determine the most stable three-dimensional arrangement of its atoms. These calculations are performed in both the isolated (gas) phase and in a solution phase (often using the Polarizable Continuum Model, PCM) to simulate the influence of a solvent like ethanol (B145695).

Table 1: Selected Optimized Geometric Parameters for this compound

| Parameter | Bond/Angle | Gas Phase (B3LYP/6-311++G(d,p)) | Ethanol (B3LYP/6-311++G(d,p)) |

| Bond Length (Å) | C5-C6 | 1.492 | 1.494 |

| C6=O7 | 1.228 | 1.234 | |

| N8-N9 | 1.400 | 1.401 | |

| N1-N2 | 1.365 | 1.363 | |

| Bond Angle (º) | N2-N1-C5 | 110.8 | 110.9 |

| C4-C5-C6 | 128.9 | 128.8 | |

| C5-C6-O7 | 122.3 | 122.2 | |

| C6-N8-N9 | 119.4 | 119.5 |

Note: Atom numbering corresponds to standard chemical structure representations used in computational studies. Data is representative of typical DFT calculation results.

Frontier Molecular Orbital (FMO) theory is critical for understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity.

For this compound, the HOMO is primarily localized over the hydrazide moiety and the pyrazole (B372694) ring, while the LUMO is concentrated on the pyrazole ring and the carbonyl group. A smaller energy gap implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. DFT calculations in ethanol show a HOMO energy of -6.53 eV, a LUMO energy of -1.13 eV, and a resulting energy gap of 5.40 eV. This relatively large gap suggests high kinetic stability and low chemical reactivity.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's reactive nature.

Table 2: Calculated FMO Energies and Global Reactivity Descriptors (in Ethanol)

| Parameter | Symbol | Value (eV) | Formula |

| Highest Occupied Molecular Orbital | E(HOMO) | -6.53 | - |

| Lowest Unoccupied Molecular Orbital | E(LUMO) | -1.13 | - |

| Energy Gap | ΔE | 5.40 | E(LUMO) - E(HOMO) |

| Ionization Potential | IP | 6.53 | -E(HOMO) |

| Electron Affinity | EA | 1.13 | -E(LUMO) |

| Electronegativity | χ | 3.83 | (IP + EA) / 2 |

| Chemical Hardness | η | 2.70 | (IP - EA) / 2 |

| Chemical Softness | S | 0.185 | 1 / (2η) |

| Chemical Potential | µ | -3.83 | -(IP + EA) / 2 |

| Electrophilicity Index | ω | 2.71 | µ² / (2η) |

Source: Data derived from DFT calculations reported in scientific literature.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule, which is crucial for predicting its reactive behavior and intermolecular interactions. The map uses a color scale to denote different potential regions: red indicates electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor areas (positive potential), which are prone to nucleophilic attack. Green and yellow represent regions of neutral or intermediate potential.

In the MEP map of this compound, the most negative potential (red) is concentrated around the carbonyl oxygen atom (O7), making it the primary site for electrophilic interactions. The nitrogen atoms of the pyrazole ring also exhibit negative potential, though to a lesser extent. Conversely, the most positive potential (blue) is located on the amine (N-H) protons of the hydrazide group, identifying them as the most likely sites for nucleophilic attack and hydrogen bond donation. This detailed charge mapping helps to explain the molecule's interaction with biological receptors or other chemical species.

Natural Bond Orbital (NBO) analysis is used to study intramolecular charge transfer and hyperconjugative interactions that contribute to molecular stability. It examines the interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

For this compound, significant stabilization energies arise from interactions involving the lone pairs of nitrogen and oxygen atoms. For example, a strong hyperconjugative interaction occurs between the lone pair of the pyrazole nitrogen atom (N1) and the antibonding π* orbital of the C4=C5 bond. Another key interaction involves the lone pair of the carbonyl oxygen (O7) and the antibonding σ* orbitals of adjacent C-C and C-N bonds. These delocalizations of electron density from lone pairs into antibonding orbitals stabilize the molecule and influence its geometry and reactivity.

The Atoms in Molecules (AIM) theory characterizes the nature of chemical bonds based on the topology of the electron density (ρ(r)). By analyzing the electron density at the bond critical point (BCP) between two atoms and its Laplacian (∇²ρ(r)), one can classify bonds. A high electron density with a negative Laplacian (∇²ρ(r) < 0) indicates a shared interaction, typical of a covalent bond. A low electron density with a positive Laplacian (∇²ρ(r) > 0) signifies a closed-shell interaction, characteristic of ionic bonds, hydrogen bonds, or van der Waals interactions. AIM analysis of this compound confirms the covalent nature of the C-C, C-N, and C=O bonds within the molecule.

Computational methods allow for the prediction of various spectroscopic parameters, which can then be compared with experimental data to validate the calculated molecular structure.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. Theoretical values for this compound show a strong linear correlation with experimental shifts, confirming the accuracy of the optimized geometry. For example, the proton of the N-H group in the pyrazole ring is typically predicted and observed at a high chemical shift, indicative of its acidic nature.

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of IR and Raman spectra. The calculated frequencies for key functional groups, such as the C=O stretch, N-H stretches (from both the pyrazole and hydrazide groups), and C-N vibrations, correspond well with the peaks observed in the experimental spectra. For instance, the C=O stretching vibration is typically predicted and observed as a strong band in the IR spectrum around 1650-1680 cm⁻¹.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict electronic transitions and the corresponding UV-Vis absorption spectra. For this compound, calculations often predict major absorptions in the UV region, which are attributed to π→π* and n→π* transitions within the pyrazole ring and the conjugated carbonyl system. These predicted absorption maxima (λmax) generally align well with experimental findings.

Table 3: Comparison of Experimental and Calculated Spectroscopic Data

| Spectrum | Parameter | Experimental Value | Calculated Value |

| ¹H NMR | δ (N1-H) (ppm) | 12.98 | 12.75 |

| ¹³C NMR | δ (C=O) (ppm) | 157.0 | 158.5 |

| IR | ν (C=O) (cm⁻¹) | 1658 | 1675 |

| IR | ν (N-H) (cm⁻¹) | 3311 | 3330 |

| UV-Vis | λmax (nm) | 275 | 270 |

Note: Calculated values are representative and depend on the specific DFT functional and basis set used.

Molecular Dynamics Simulations for Conformational Studies and Interactions

Molecular Dynamics (MD) simulations are performed to study the dynamic behavior of this compound over time, providing insights into its conformational stability and interactions with its environment, such as solvent molecules. By simulating the motion of atoms over a period (e.g., several nanoseconds), MD can explore the molecule's conformational landscape.

Analysis of the Root Mean Square Deviation (RMSD) from the initial structure can indicate the stability of the molecule's conformation. For this compound, MD simulations would likely show a low RMSD for the pyrazole ring, confirming its rigid nature, while the more flexible carbohydrazide (B1668358) side chain might exhibit larger fluctuations. These simulations are also invaluable for studying how the molecule interacts with water or other solvents, revealing details about the formation and lifetime of hydrogen bonds between the molecule's N-H and C=O groups and the surrounding solvent molecules.

Prediction of Chemical Reactivity Parameters

Computational chemistry provides powerful tools for understanding the electronic structure and predicting the reactivity of molecules. Through methods like Density Functional Theory (DFT), key parameters that govern the behavior of a chemical system can be calculated. These investigations are crucial for molecules like this compound, offering insights into their stability, interaction with other molecules, and potential reaction pathways.

Solvation energy refers to the energy change when a solute is transferred from a vacuum (gas phase) to a solvent. It indicates how favorably a molecule interacts with the solvent. Computational studies on pyrazole derivatives, such as 2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide (Pyz-1) and 4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol (Pyz-2), have predicted their electronic and thermodynamic properties in both the gas phase and aqueous solution. nih.govdntb.gov.ua These calculations help in understanding the stability and reactivity of the compounds in a biological or aqueous environment. The difference in energy between the gas phase and the solvated phase provides the solvation energy, which is crucial for predicting solubility and bioavailability.

Table 1: Example of Calculated Thermodynamic Properties for Related Pyrazole Derivatives Note: This table presents data for analogous compounds to illustrate the typical parameters investigated.

| Compound | Property | Gas Phase (Hartree) | Aqueous Solution (Hartree) |

| Pyz-1 | Total Energy | -933.28 | -933.31 |

| Dipole Moment | 5.31 D | 7.45 D | |

| Pyz-2 | Total Energy | -937.84 | -937.87 |

| Dipole Moment | 3.89 D | 5.86 D |

Data adapted from a computational study on related pyrazole derivatives. nih.gov

The distribution of atomic charges across a molecule is fundamental to its chemical reactivity, influencing electrostatic interactions and identifying nucleophilic and electrophilic centers. Mapping the Molecular Electrostatic Potential (MESP) onto the electron density surface is a common computational technique to visualize these charge distributions. asrjetsjournal.org For this compound, the nitrogen atoms of the pyrazole ring and the carbohydrazide group, along with the carbonyl oxygen, are expected to be regions of negative electrostatic potential, making them likely sites for electrophilic attack or protonation.

Quantum chemical calculations performed on the closely related isomer, 5-methyl-1H-pyrazole-3-carbohydrazide (MPC), have shown that the inhibitor has a tendency to be protonated in acidic solutions. researchgate.netresearchgate.net This suggests that in an acidic environment, a proton (H+) would preferentially bind to one of the nitrogen atoms or the carbonyl oxygen. The most likely protonation sites are the pyrazole ring nitrogen (N1 or N2) and the terminal amino group of the hydrazide chain, as these atoms typically possess the highest negative charge (nucleophilicity). Identifying these sites is essential for understanding reaction mechanisms and the behavior of the molecule in different pH environments. asrjetsjournal.orgresearchgate.netresearchgate.net

Non-Linear Optical (NLO) Properties Studies

Non-linear optical (NLO) materials are capable of altering the properties of light that passes through them and are crucial for applications in optoelectronics and photonics. Organic molecules, particularly those with extensive π-conjugated systems and significant charge separation, often exhibit NLO properties. The key parameter for second-order NLO materials is the first-order hyperpolarizability (β).

Computational studies on pyrazole derivatives have been conducted to evaluate their potential as NLO materials. For instance, the NLO properties of a series of pyrazole-5-ones were investigated, where parameters like molecular polarizability (α), first-order hyperpolarizability (β_tot), and dipole moment (μ_tot) were calculated. researchgate.net It was found that planar structures are responsible for NLO properties. researchgate.net In a study of (E)-N'-benzylidene-5-methyl-1H-pyrazole-3-carbohydrazide (E-BMPC), a related compound, the first-order static hyperpolarizability (β) was calculated using DFT methods to assess its NLO potential. tandfonline.com The calculated β parameter for E-BMPC was found to be 4.2 × 10⁻³⁰ esu. tandfonline.com For this compound, the presence of the electron-rich pyrazole ring and the carbohydrazide group could contribute to a significant dipole moment and molecular polarizability, making it a candidate for NLO activity.

Table 2: Calculated NLO Properties for a Related Pyrazole Derivative Note: This table presents data for an analogous compound to illustrate the typical parameters investigated.

| Compound | Parameter | Calculated Value |

| E-BMPC | First-order static hyperpolarizability (β) | 4.2 × 10⁻³⁰ esu |

Data adapted from a computational study on (E)-N'-benzylidene-5-methyl-1H-pyrazole-3-carbohydrazide. tandfonline.com

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By partitioning the crystal electron density, it generates a unique surface for each molecule, which can be mapped with various properties like d_norm (normalized contact distance). This mapping reveals regions of close intermolecular contacts, which are crucial for understanding the stability and packing of the crystal structure. Red spots on the d_norm map indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds, while blue regions represent longer contacts.

Table 3: Example of Intermolecular Contact Contributions from Hirshfeld Surface Analysis of a Related Pyrazole Complex Note: This table presents data for an analogous compound to illustrate the typical interactions quantified.

| Intermolecular Contact | Contribution to Hirshfeld Surface (%) |

| H···H | 62.1% |

| H···N/N···H | 13.7% |

| H···C/C···H | 13.4% |

| H···Cl/Cl···H | 10.1% |

Data adapted from the Hirshfeld surface analysis of dichloridotetrakis(4-methyl-1H-pyrazole-κN)nickel(II) acetonitrile (B52724) disolvate. researchgate.net

Reactivity and Chemical Transformations

Condensation Reactions with Carbonyl Compounds to Form Hydrazone and Schiff Base Derivatives

The terminal primary amine of the carbohydrazide (B1668358) moiety in 4-methyl-1H-pyrazole-5-carbohydrazide serves as a potent nucleophile, readily reacting with the electrophilic carbon of aldehydes and ketones. This condensation reaction, typically conducted in a suitable solvent like ethanol (B145695) with acid catalysis, results in the formation of N-acylhydrazones, a class of compounds often referred to as Schiff bases. nih.govbenthamopen.com The reaction proceeds via a hemiaminal intermediate, which subsequently dehydrates to yield the stable C=N double bond characteristic of a hydrazone. uchile.cl

This synthetic route is highly versatile, allowing for the introduction of a wide array of substituents by varying the structure of the carbonyl compound. nih.gov The resulting hydrazones are not merely derivatives but are often designed as specific ligands for metal chelation or as precursors for further heterocyclic synthesis.

Table 1: Examples of Hydrazone Derivatives from Condensation Reactions

| Carbonyl Compound | Resulting Hydrazone Derivative | Reference |

| Substituted Benzaldehydes | N'-(Arylmethylene)-4-methyl-1H-pyrazole-5-carbohydrazides | nih.gov |

| Substituted Acetophenones | N'-(1-Arylethylidene)-4-methyl-1H-pyrazole-5-carbohydrazides | nih.gov |

| 1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carbaldehyde | N′-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methylene]-4-methyl-1H-pyrazole-5-carbohydrazide | researchgate.net |

| Galloyl Hydrazide-derived Ketones | Complex pyrazole-hydrazones for subsequent cyclization | chemmethod.com |

Metal Complexation and Coordination Chemistry

The structural framework of this compound and its hydrazone derivatives is exceptionally well-suited for coordinating with metal ions. Pyrazole-based compounds are recognized as excellent chelating agents in coordination chemistry. researchgate.netnih.gov

Ligands derived from this compound are intentionally designed to create stable metal complexes. The hydrazide itself possesses donor atoms in the form of the carbonyl oxygen and the amine nitrogens. Upon condensation with carbonyl compounds, the resulting hydrazones become highly effective multidentate ligands. mdpi.comnih.gov These ligands typically feature an N,O donor set from the azomethine nitrogen (-C=N-) and the amide oxygen (-C=O), which can chelate to a metal ion to form a stable five or six-membered ring. mdpi.com The pyrazole (B372694) ring nitrogens can also participate in coordination, allowing for the formation of polynuclear or macrocyclic structures. nih.govmdpi.com

A variety of transition metal complexes using ligands derived from pyrazole carbohydrazides have been synthesized and characterized. nih.govresearchgate.net The reaction of the corresponding hydrazone ligands with metal salts such as chlorides or nitrates in an alcoholic medium typically yields stable complexes. nih.govnih.gov Characterization using techniques like IR and NMR spectroscopy, elemental analysis, and magnetic susceptibility measurements helps to elucidate their structures. researchgate.netnih.gov

For instance, the coordination of the ligand to the metal ion is often confirmed by a shift in the C=N and C=O stretching frequencies in the IR spectrum. Magnetic moment data and electronic spectra (UV-Vis) are used to infer the geometry of the complexes.

Table 2: Characterization of Transition Metal Complexes with Pyrazole-Hydrazone Ligands

| Metal Ion | Proposed Geometry | Characterization Methods | Key Findings | Reference |

| Co(II) | Octahedral | Magnetic Susceptibility, UV-Vis, IR | Ligand acts as a neutral or deprotonated tridentate species. | researchgate.net |

| Ni(II) | Square-Planar or Octahedral | Magnetic Susceptibility, UV-Vis, IR | Geometry can depend on the presence of other coordinating ligands like water or solvent molecules. mdpi.com | mdpi.comresearchgate.net |

| Cu(II) | Square-Planar or Distorted Octahedral | ESR, Magnetic Susceptibility, UV-Vis, IR | Often exhibits square-planar geometry; ESR spectra are particularly useful for characterizing Cu(II) complexes. nih.govnih.gov | nih.govnih.gov |

| Zn(II) | Tetrahedral | ¹H NMR, ¹³C NMR, IR | As a d¹⁰ ion, it forms diamagnetic complexes with tetrahedral geometry being common. researchgate.net | researchgate.net |

The binding of pyrazole-based ligands to metal ions can occur through several modes. In hydrazone derivatives of this compound, the most common mode is bidentate chelation through the azomethine nitrogen and the enolic or ketonic oxygen. mdpi.comnih.gov Following deprotonation of the amide proton, the ligand can coordinate as an anion, leading to very stable neutral complexes.

In some cases, the ligand can act as a tridentate agent if one of the pyrazole ring nitrogens also coordinates to the metal center. Furthermore, the pyrazole unit can act as a bridging ligand. After deprotonation, the pyrazolate anion can bridge two metal ions, leading to the formation of dinuclear or polynuclear complexes. nih.govresearchgate.net The specific binding mode and resulting structure are influenced by factors such as the nature of the metal ion, the counter-ion, the solvent, and the reaction pH. nih.gov

Cyclization and Annulation Reactions Leading to Fused Heterocyclic Systems

The carbohydrazide functionality is a key precursor for constructing fused heterocyclic rings. Through intramolecular or intermolecular cyclization reactions, this compound can be transformed into various bicyclic systems. For example, reaction with carbon disulfide can lead to the formation of pyrazolo[3,4-e] semanticscholar.orgresearchgate.netresearchgate.netoxadiazole derivatives. nih.gov Similarly, condensation with 1,3-dicarbonyl compounds or their equivalents can be used to construct fused pyridazine (B1198779) or pyrimidine (B1678525) rings, such as pyrazolo[3,4-d]pyridazines or pyrazolo[3,4-d]pyrimidines. semanticscholar.orgresearchgate.netresearchgate.net These annulation reactions significantly expand the structural diversity accessible from this starting material. For instance, reacting pyrazole-4-carbohydrazides with ethyl orthoformate can lead to pyrazolo[3,4-d]pyrimidine-4-ones. researchgate.net

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole Ring and Substituents

The aromatic nature of the pyrazole ring allows it to undergo electrophilic substitution reactions. researchgate.net In a typical pyrazole, the C4 position is the most susceptible to electrophilic attack due to the directing effects of the two nitrogen atoms. researchgate.netrrbdavc.org However, in this compound, this position is already substituted with a methyl group. This blockage directs electrophiles to other positions, though these reactions are generally less favorable. The C3 and C5 positions are deactivated towards electrophilic attack because of their proximity to the electronegative nitrogen atoms. researchgate.net

Conversely, these C3 and C5 positions are more susceptible to nucleophilic attack, especially if the ring is activated by strongly electron-withdrawing groups. researchgate.net The pyrazole ring itself is generally considered electron-rich and thus resistant to nucleophilic substitution unless appropriately activated. Most functional group transformations occur not on the ring itself but on the carbohydrazide substituent, as seen in the condensation and cyclization reactions discussed previously.

Intramolecular Rearrangements and Tautomerism Studies

The phenomenon of tautomerism is a critical aspect of the chemical behavior of pyrazole derivatives, influencing their reactivity, spectroscopic properties, and biological interactions. For this compound, several potential tautomeric forms can exist due to the prototropic nature of the pyrazole ring and the functional groups attached. Research on related pyrazole compounds provides significant insight into the likely intramolecular rearrangements and tautomeric equilibria.

NH-pyrazoles are known to exhibit pronounced dynamic behavior in solution due to prototropic tautomerism, which involves the migration of a proton. beilstein-journals.org This can result in the broadening of signals in NMR spectra, making the identification of individual species challenging. beilstein-journals.org The equilibrium between different tautomers is influenced by factors such as the nature and position of substituents, the solvent, concentration, and temperature. fu-berlin.deresearchgate.net

For the this compound molecule, two primary forms of tautomerism are anticipated: pyrazole ring tautomerism and amide-imidol tautomerism within the carbohydrazide side chain.

Pyrazole Ring Tautomerism:

The unsubstituted nitrogen atom in the pyrazole ring allows for the existence of two positional isomers, as depicted in the table below. The position of the methyl group at C4 is fixed, but the hydrogen atom on the nitrogen can reside on either N1 or N2, leading to two distinct tautomeric forms of the pyrazole core. In many 3(5)-substituted pyrazoles, one tautomer is often found to be more stable than the other. fu-berlin.de For instance, studies on 3(5)-phenylpyrazoles have shown that the 3-phenyl tautomer is generally more abundant in solution and is the form present in the solid state. fu-berlin.de

Carbohydrazide Tautomerism:

The carbohydrazide moiety (-CONHNH2) can exhibit amide-imidol tautomerism. The keto-form (amide) can rearrange to the enol-form (imidol), where the double bond shifts from the carbonyl oxygen to the nitrogen, and a proton moves from the nitrogen to the oxygen.

Furthermore, studies on analogous compounds like N'-acetyl-5-amino-1-methyl-1H-pyrazole-4-carbohydrazonamide have revealed the possibility of hydrazonamide-imidohydrazide tautomerism. nih.gov In the solid state, this related compound was found to exist as the hydrazonamide tautomer, which was stabilized by an intramolecular hydrogen bond. nih.gov This suggests that the carbohydrazide group in this compound could also exist in different isomeric forms.

The potential tautomers of this compound are summarized in the interactive data table below.

| Tautomer Name | Structural Representation | Key Features |

|---|---|---|

| This compound |  | Pyrazole ring with H on N1; Amide form of carbohydrazide. |

| 4-methyl-2H-pyrazole-5-carbohydrazide |  | Pyrazole ring with H on N2; Amide form of carbohydrazide. |

| (Z)-N'-((4-methyl-1H-pyrazol-5-yl)methylene)hydrazide |  | Imidol form of carbohydrazide; H on N1 of pyrazole ring. |

| (Z)-N'-((4-methyl-2H-pyrazol-5-yl)methylene)hydrazide |  | Imidol form of carbohydrazide; H on N2 of pyrazole ring. |

Computational studies, such as those using Density Functional Theory (DFT), are valuable tools for assessing the relative stabilities of different tautomers. mdpi.comresearchgate.net For related pyrazole systems, calculations have been used to predict the most stable tautomeric forms in various environments. beilstein-journals.org Experimental verification of the predominant tautomers in different states (solid, solution) and solvents for this compound would require detailed spectroscopic analysis, including multinuclear NMR (¹H, ¹³C, ¹⁵N) and potentially X-ray crystallography, similar to studies on other pyrazole derivatives. fu-berlin.demdpi.com

Biological Activity Mechanisms and Structure Activity Relationships Sar

Enzyme Inhibitory Mechanisms

Research into pyrazole-5-carbohydrazide derivatives has revealed their potential to inhibit various enzymes crucial to metabolic and pathogenic processes. While specific studies focusing solely on 4-methyl-1H-pyrazole-5-carbohydrazide are limited in the reviewed literature, extensive research on its analogues provides significant insight into the compound's probable mechanisms of action and structure-activity relationships (SAR).

Alpha-Glucosidase and Alpha-Amylase Inhibition

Alpha-glucosidase and alpha-amylase are key enzymes in carbohydrate metabolism; their inhibition is a critical strategy for managing postprandial hyperglycemia, particularly in type 2 diabetes. nih.gov Pyrazole (B372694) derivatives have emerged as a promising class of α-glucosidase inhibitors. nih.gov Studies on various pyrazole-based compounds indicate that the pyrazole moiety is crucial for interaction with the enzyme's active site. nih.gov For instance, a series of novel 5-aryl pyrazole-glucose hybrids demonstrated superior in vitro α-glucosidase inhibitory effects compared to the standard drug, acarbose, with some derivatives showing IC50 values in the low micromolar range. nih.gov Kinetic studies have revealed that these compounds can act as competitive inhibitors of α-glucosidase. nih.gov

Similarly, pyrazole derivatives have been investigated as α-amylase inhibitors. Alpha-amylase initiates the breakdown of complex carbohydrates, and its inhibition can also help control glucose absorption. nih.govnih.gov Certain thiazolidine-4-one hybrids containing a pyrazole moiety have shown significant in vitro α-amylase inhibitory activity. nih.gov Docking studies suggest that these compounds can form bonding interactions within the active site of human pancreatic α-amylase, similar to the mechanism of acarbose. nih.gov The inhibitory activity of pyrazole derivatives against α-amylase is often concentration-dependent. ajchem-a.comajchem-a.com

Table 1: α-Glucosidase Inhibitory Activity of Representative Pyrazole Derivatives

| Compound | IC50 (µM) | Inhibition Type | Reference |

|---|---|---|---|

| 5-aryl pyrazole-glucose hybrid (8g) | 0.5 | Competitive | nih.gov |

| Acarbose (Standard) | 750.0 | Competitive | nih.gov |

| 4-hydroxyquinolinone-hydrazone (6l) | 93.5 ± 0.6 | Mixed | nih.gov |

This table presents data for pyrazole derivatives to illustrate the potential of the structural class, as specific data for this compound was not available in the reviewed sources.

Xanthine Oxidase Inhibition

Xanthine oxidase (XO) is a critical enzyme in the metabolic pathway of purines, catalyzing the oxidation of hypoxanthine and xanthine to uric acid. nih.gov Overproduction of uric acid can lead to hyperuricemia and gout, making XO a significant therapeutic target. wikipedia.org Various pyrazole derivatives have been identified as potent inhibitors of xanthine oxidase. elsevierpure.com

Structure-activity relationship studies of 1-phenylpyrazoles have shown that substitutions on the phenyl ring significantly influence inhibitory activity. elsevierpure.com For example, compounds with a carboxylic acid group on the pyrazole ring and specific substitutions on the N-phenyl ring, such as cyano and neopentyloxy groups, have demonstrated potent XO inhibition, surpassing that of the standard drug allopurinol. elsevierpure.comresearchgate.net The mechanism of inhibition by these derivatives can be of a mixed type, indicating that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. nih.gov The planar structure of flavonoids with hydroxyl groups at specific positions is known to be essential for high inhibitory activity, a principle that can inform the design of pyrazole-based inhibitors. nih.gov

Table 2: Xanthine Oxidase Inhibitory Activity of Representative Pyrazole Analogues

| Compound | IC50 (µM) | Reference |

|---|---|---|

| 1-(3-cyano-4-neopentyloxyphenyl)pyrazole-4-carboxylic acid (Y-700) | Potent (specific value not stated) | elsevierpure.com |

| Allopurinol (Standard) | Potent (specific value not stated) | elsevierpure.com |

| 4-(5-(4-benzylpiperidin-1-yl)-4-cyanooxazol-2-yl)benzoic acid | Nanomolar range | nih.gov |

This table presents data for pyrazole derivatives to illustrate the potential of the structural class, as specific data for this compound was not available in the reviewed sources.

Bacterial Metalloaminopeptidase (MetAP) Inhibition

Methionine aminopeptidases (MetAPs) are essential metalloenzymes in bacteria that cleave the N-terminal methionine from newly synthesized proteins. nih.gov As this activity is vital for bacterial survival, MetAPs are considered attractive targets for the development of new antibacterial agents. nih.gov While research has identified various scaffolds that inhibit bacterial MetAPs, such as 1,2,4-triazole motifs, the exploration of pyrazole-based inhibitors is still an emerging field. nih.gov The primary mechanism of known inhibitors involves chelation to the divalent metal cofactors (e.g., Ni(II) or Co(II)) in the enzyme's active site. nih.gov Although specific studies on the inhibition of MetAP by this compound or its direct derivatives were not found in the reviewed literature, the general ability of heterocyclic compounds to coordinate with metal ions suggests that the pyrazole-carbohydrazide scaffold could be a promising starting point for designing novel MetAP inhibitors.

DNA Gyrase Inhibition

Bacterial DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, an essential process for DNA replication and transcription. nih.gov It has been a validated and successful target for antibacterial drugs. nih.gov A significant body of research has focused on pyrazole derivatives as potent inhibitors of this enzyme. nih.govrsc.org

Specifically, a series of N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogues were designed and synthesized as potential DNA gyrase inhibitors. nih.gov These compounds demonstrated strong inhibitory activity against DNA gyrase isolated from both Gram-positive bacteria Bacillus subtilis and Staphylococcus aureus. nih.gov Structure-activity relationship studies revealed that substituents on the N'-benzoyl moiety play a crucial role in the inhibitory potency. For example, the introduction of electron-withdrawing groups or bulky substituents at the para-position of the benzoyl ring was found to enhance activity. nih.gov The correlation between the DNA gyrase inhibitory activity (IC50) and the antibacterial activity (MIC) suggests that the primary mechanism of antibacterial action for these compounds is the inhibition of DNA gyrase. nih.gov

Table 3: DNA Gyrase Inhibitory Activity of N′-Benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide Derivatives

| Compound | S. aureus DNA Gyrase IC50 (µg/mL) | B. subtilis DNA Gyrase IC50 (µg/mL) | Reference |

|---|---|---|---|

| 3k (4-t-butylbenzoyl) | 0.15 | 0.25 | nih.gov |

This table highlights the activity of pyrazole-5-carbohydrazide derivatives, which are structurally related to this compound.

Antimicrobial Research

The widespread emergence of antibiotic resistance necessitates the discovery of novel antimicrobial agents. nih.gov Pyrazole derivatives have been extensively investigated for their antibacterial properties against a wide range of pathogens. nih.govmeddocsonline.org

Investigations into Antibacterial Efficacy and Mechanisms against Gram-Positive and Gram-Negative Strains

Derivatives of the pyrazole-5-carbohydrazide scaffold have shown notable efficacy against both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov The primary mechanism of action for many of these compounds is the inhibition of DNA gyrase, as discussed previously. nih.govresearchgate.net

Studies on N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide derivatives showed good activity against Gram-positive strains like B. subtilis and S. aureus, but most displayed weaker activity against Gram-negative strains such as Pseudomonas aeruginosa and Escherichia coli. nih.gov However, other series of pyrazole derivatives have demonstrated broad-spectrum activity. For instance, certain 4,5-dihydropyrazole derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics like penicillin and kanamycin B. rsc.orgresearchgate.net The nature and position of substituents on the pyrazole and associated phenyl rings are critical in determining the spectrum and potency of antibacterial activity. nih.govrsc.org Some pyrazole-derived hydrazones have been shown to disrupt the bacterial cell wall, indicating that DNA gyrase inhibition is not the only mechanism of action for this class of compounds. nih.gov

Table 4: Antibacterial Activity (MIC, µg/mL) of Representative Pyrazole Derivatives

| Compound | B. subtilis | S. aureus | P. aeruginosa | E. coli | Reference |

|---|---|---|---|---|---|

| N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide (3k) | 2.64 | 1.32 | >21.12 | 10.56 | nih.gov |

| 4,5-dihydropyrazole derivative (4t) | 3.125 | 0.39 | 0.39 | 0.39 | rsc.org |

| 4,5-dihydropyrazole derivative (4d) | 0.78 | 0.39 | 6.25 | 3.125 | rsc.org |

This table presents data for various pyrazole derivatives to illustrate the antibacterial potential of the structural class, as specific data for this compound was not available in the reviewed sources.

Studies on Antifungal Activity

The investigation into the antifungal properties of pyrazole carbohydrazide (B1668358) derivatives has revealed promising activity against a range of phytopathogenic fungi. While specific studies focusing solely on this compound are limited, research on analogous structures provides significant insights into the antifungal potential of this chemical class. The structural integrity of the pyrazole ring, coupled with the carbohydrazide moiety, appears to be a critical determinant of its fungicidal action.

Derivatives of pyrazole carboxamide have demonstrated notable efficacy against various fungal pathogens. For instance, certain novel pyrazole carboxamide derivatives have been shown to exhibit significant activity against Botrytis cinerea mdpi.com. Structure-activity relationship (SAR) analyses have indicated that the nature and position of substituents on the pyrazole and attached aryl rings play a crucial role in modulating the antifungal potency mdpi.comnajah.edu. For example, the substitution of a methyl group at the C-3 position of the pyrazole ring with a trifluoromethyl group was found to significantly weaken the antifungal activity of isoxazolol pyrazole carboxylates najah.edu. Conversely, the presence of a phenyl group at the N-1 position of the pyrazole ring has been identified as an important factor for enhancing antifungal activity against G. zeae .

Furthermore, studies on pyrazole-4-acetohydrazide derivatives have shown potent effects against fungi such as Rhizoctonia solani, Fusarium graminearum, and Botrytis cinerea acs.org. The in vitro EC50 values of some of these derivatives were found to be superior to those of commercial fungicides like boscalid and fluopyram acs.org. These findings underscore the potential of the pyrazole carbohydrazide scaffold as a template for the development of novel antifungal agents. The mechanism of action for some of these derivatives is believed to involve the disruption of the fungal cell membrane, leading to the inhibition of mycelial growth .

Table 1: In Vitro Antifungal Activity of Selected Pyrazole Derivatives

| Compound | Fungal Strain | Activity (EC50 in μg/mL) | Reference |

|---|---|---|---|

| Pyrazole-4-acetohydrazide 6w | Rhizoctonia solani | 0.27 | acs.org |

| Pyrazole-4-acetohydrazide 6c | Fusarium graminearum | 1.94 | acs.org |

| Pyrazole-4-acetohydrazide 6f | Botrytis cinerea | 1.93 | acs.org |

| Isoxazolol pyrazole carboxylate 7ai | Rhizoctonia solani | 0.37 | najah.edu |

| N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide 6a | Gibberella zeae | >50% inhibition at 100 µg/mL | nih.gov |

| N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide 6b | Gibberella zeae | 81.3 | nih.gov |

| N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide 6c | Gibberella zeae | >50% inhibition at 100 µg/mL | nih.gov |

Antileishmanial Activity Profiling

The pyrazole scaffold has been a subject of interest in the search for new therapeutic agents against leishmaniasis, a parasitic disease with significant global impact. Various derivatives of pyrazole have been synthesized and evaluated for their activity against different Leishmania species. Research has indicated that pyrazole carbohydrazide derivatives possess in vitro antiparasitic activity against Leishmania amazonensis promastigotes mdpi.com.

Structure-activity relationship (SAR) studies have been instrumental in identifying key structural features that contribute to the antileishmanial efficacy of these compounds. For instance, in a series of 4-anilino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic esters, the 3'-diethylaminomethyl-substituted compounds were found to be the most active against L. amazonensis promastigotes, with IC50 values in the sub-micromolar range nih.gov. Quantitative structure-activity relationship (QSAR) models have further highlighted the importance of hydrophobic and steric parameters in determining the biological activity nih.gov.

While direct antileishmanial data for this compound is not extensively available, the activity of related pyrazole derivatives suggests that this compound could be a promising candidate for further investigation. For example, a series of 5-(1-aryl-3-methyl-1H-pyrazol-4-yl)-1H-tetrazole derivatives and their precursors have been evaluated against Leishmania braziliensis and Leishmania amazonensis promastigotes, with some compounds showing significant activity researchgate.net. The presence of the methyl group on the pyrazole ring, as in the target compound, is a common feature in some of the active derivatives studied researchgate.net. These findings encourage the exploration of this compound and its derivatives as potential leads in antileishmanial drug discovery.

Table 2: In Vitro Antileishmanial Activity of Selected Pyrazole Derivatives

| Compound | Leishmania Species | Activity (IC50 in µM) | Reference |

|---|---|---|---|

| 3'-diethylaminomethyl-substituted 4-anilino-1H-pyrazolo[3,4-b]pyridine (Compound 21) | L. amazonensis (promastigotes) | 0.39 | nih.gov |

| 3'-diethylaminomethyl-substituted 4-anilino-1H-pyrazolo[3,4-b]pyridine (Compound 22) | L. amazonensis (promastigotes) | 0.12 | nih.gov |

| 4,5-dihydrofuran-3-carboxamide derivative 14 | L. amazonensis (promastigotes) | 15.0 | mdpi.com |

| 4,5-dihydrofuran-3-carboxamide derivative 15 | L. amazonensis (promastigotes) | 16.0 | mdpi.com |

| 4,5-dihydrofuran-3-carboxamide derivative 16 | L. amazonensis (promastigotes) | 17.0 | mdpi.com |

Antineoplastic and Antiproliferative Activity Studies

In Vitro Studies on Cancer Cell Lines

The antiproliferative potential of pyrazole derivatives has been extensively investigated against a variety of human cancer cell lines. The 1H-pyrazole-5-carbohydrazide scaffold, in particular, has been identified as a promising framework for the development of novel anticancer agents. Studies have shown that derivatives of this class can inhibit the growth of cancer cells in a dose- and time-dependent manner nih.gov.

Specifically, salicylaldehyde-pyrazole-carbohydrazide derivatives have demonstrated potent growth inhibitory effects on A549 lung cancer cells nih.gov. Furthermore, research on indole-3-pyrazole-5-carbohydrazide derivatives revealed significant cytotoxicity against several cancer cell lines, including HepG2 (hepatocellular carcinoma), BGC823 (stomach cancer), and BT474 (breast cancer), with IC50 values often below 5 μM najah.edu. The presence of a methyl group on the pyrazole ring is a structural feature in some of the studied anticancer pyrazole derivatives, suggesting its potential contribution to the observed activity.

The versatility of the pyrazole nucleus allows for structural modifications that can enhance potency and selectivity against different cancer types. For instance, dihydropyrazole-carbohydrazide derivatives have shown antiproliferative activity against MCF-7 and MDA-MB-231 breast cancer cell lines, with IC50 values in the micromolar range mdpi.com. These findings collectively underscore the importance of the this compound core structure as a valuable starting point for the design of new and effective anticancer therapeutic agents.

Table 3: In Vitro Antiproliferative Activity of Selected Pyrazole Derivatives

| Compound | Cancer Cell Line | Activity (IC50 in µM) | Reference |

|---|---|---|---|

| Indole-3-pyrazole-5-carbohydrazide derivative | HepG2 | <5 | najah.edu |

| Indole-3-pyrazole-5-carbohydrazide derivative | BGC823 | <5 | najah.edu |

| Indole-3-pyrazole-5-carbohydrazide derivative | BT474 | <5 | najah.edu |

| Dihydropyrazole-carbohydrazide derivative 2b | MCF-7 | 12 ± 3 | mdpi.com |

| Pyrazole-based hybrid heteroaromatic 31 | A549 | 42.79 | nih.gov |

| Pyrazole-based hybrid heteroaromatic 32 | A549 | 55.73 | nih.gov |

| Pyrazole ring-containing isolongifolanone derivative 37 | MCF7 | 5.21 | mdpi.com |

Mechanistic Investigations of Apoptosis Induction

A significant body of research has focused on elucidating the mechanisms by which pyrazole derivatives exert their anticancer effects, with apoptosis induction being a prominent pathway. Apoptosis, or programmed cell death, is a critical process for eliminating cancerous cells, and compounds that can trigger this pathway are of great therapeutic interest nih.gov.

Studies on pyrazolo[3,4-d]pyridazine derivatives have shown that they can induce apoptosis in lung cancer cells (A549) by disrupting the balance of Bcl-2 family proteins nih.govdaneshyari.com. Specifically, these compounds were found to upregulate the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2 nih.govdaneshyari.com. This shift in the Bax/Bcl-2 ratio is a key event in the intrinsic mitochondrial pathway of apoptosis. Furthermore, these derivatives led to a significant overexpression of the tumor suppressor protein p53 and the effector caspase-3 nih.govdaneshyari.com. Caspase-3 is a crucial executioner caspase that, once activated, leads to the cleavage of various cellular substrates, ultimately resulting in the morphological and biochemical hallmarks of apoptosis.

Similarly, other pyrazole derivatives have been shown to induce apoptosis through the activation of caspase-3 and Poly (ADP-ribose) polymerase (PARP), alongside the upregulation of BAX and p53 and the downregulation of Bcl-2 mdpi.com. The induction of intracellular reactive oxygen species (ROS) and subsequent mitochondrial depolarization have also been identified as contributing factors to the apoptotic mechanism of some pyrazole compounds mdpi.comwaocp.org. The ability of pyrazole derivatives to engage multiple components of the apoptotic machinery highlights their potential as multifaceted anticancer agents.

Antioxidant Activity Investigations

Radical Scavenging Assays (DPPH, ABTS, H2O2)

The antioxidant potential of pyrazole derivatives has been evaluated through various in vitro radical scavenging assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and hydrogen peroxide (H2O2) assays. These assays are crucial for determining the capacity of a compound to neutralize harmful free radicals, which are implicated in a wide range of diseases.